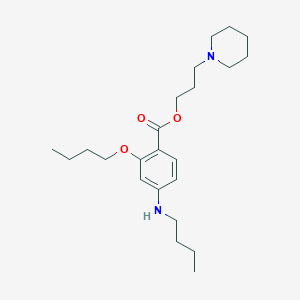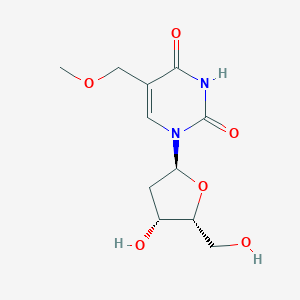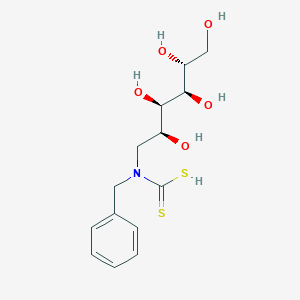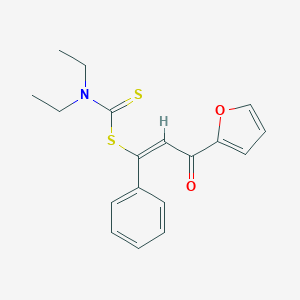
3-(2-Furanyl)-3-oxo-1-phenyl-1-propenyl diethylcarbamodithioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Furanyl)-3-oxo-1-phenyl-1-propenyl diethylcarbamodithioate, also known as Furamist, is a chemical compound that belongs to the class of synthetic cannabinoids. It is a potent agonist of the cannabinoid receptors, which are primarily found in the brain and other parts of the nervous system. Furamist has gained significant attention in the scientific community due to its potential applications in various research fields.
Mécanisme D'action
3-(2-Furanyl)-3-oxo-1-phenyl-1-propenyl diethylcarbamodithioate exerts its effects through the activation of the CB1 and CB2 cannabinoid receptors, which are coupled to G proteins. This results in the inhibition of adenylate cyclase and the subsequent decrease in cyclic AMP levels. 3-(2-Furanyl)-3-oxo-1-phenyl-1-propenyl diethylcarbamodithioate also acts as a positive allosteric modulator of the CB1 receptor, enhancing the activity of endocannabinoids such as anandamide.
Biochemical and Physiological Effects:
3-(2-Furanyl)-3-oxo-1-phenyl-1-propenyl diethylcarbamodithioate has been shown to have a variety of biochemical and physiological effects. It has been shown to induce hypothermia, reduce locomotor activity, and impair memory consolidation. 3-(2-Furanyl)-3-oxo-1-phenyl-1-propenyl diethylcarbamodithioate has also been shown to have analgesic effects, reducing pain perception in animal models. Additionally, 3-(2-Furanyl)-3-oxo-1-phenyl-1-propenyl diethylcarbamodithioate has been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(2-Furanyl)-3-oxo-1-phenyl-1-propenyl diethylcarbamodithioate in lab experiments is its high potency and selectivity for the CB1 and CB2 receptors. This allows for precise modulation of the endocannabinoid system without affecting other signaling pathways. However, one limitation of using 3-(2-Furanyl)-3-oxo-1-phenyl-1-propenyl diethylcarbamodithioate is its potential for off-target effects, as it has been shown to interact with other receptors such as the serotonin and dopamine receptors.
Orientations Futures
There are several potential future directions for research involving 3-(2-Furanyl)-3-oxo-1-phenyl-1-propenyl diethylcarbamodithioate. One area of interest is the development of novel therapeutics for the treatment of pain and inflammation. 3-(2-Furanyl)-3-oxo-1-phenyl-1-propenyl diethylcarbamodithioate and other synthetic cannabinoids have shown promise in preclinical models, and further research is needed to determine their efficacy and safety in humans. Another area of interest is the role of the endocannabinoid system in psychiatric disorders such as depression and anxiety. 3-(2-Furanyl)-3-oxo-1-phenyl-1-propenyl diethylcarbamodithioate has been shown to have anxiolytic effects in animal models, and further research is needed to determine its potential as a therapeutic agent for these disorders. Finally, there is a need for further research into the potential long-term effects of synthetic cannabinoids on the brain and other organs, as their use has been associated with adverse health outcomes in some cases.
Méthodes De Synthèse
The synthesis method of 3-(2-Furanyl)-3-oxo-1-phenyl-1-propenyl diethylcarbamodithioate involves the reaction of 2-furylacrylic acid with thionyl chloride to form 2-furylacryloyl chloride, which is then reacted with diethylamine and carbon disulfide to produce the final product. The purity of the compound can be improved through recrystallization.
Applications De Recherche Scientifique
3-(2-Furanyl)-3-oxo-1-phenyl-1-propenyl diethylcarbamodithioate has been used in various scientific research studies, primarily in the field of neuroscience. It has been shown to have a high affinity for the CB1 and CB2 cannabinoid receptors, which are involved in the regulation of various physiological processes such as pain perception, appetite, and mood. 3-(2-Furanyl)-3-oxo-1-phenyl-1-propenyl diethylcarbamodithioate has also been used in studies related to drug addiction and withdrawal, as it has been shown to modulate the activity of the dopamine reward system.
Propriétés
Numéro CAS |
106128-43-2 |
|---|---|
Nom du produit |
3-(2-Furanyl)-3-oxo-1-phenyl-1-propenyl diethylcarbamodithioate |
Formule moléculaire |
C18H19NO2S2 |
Poids moléculaire |
345.5 g/mol |
Nom IUPAC |
[(E)-3-(furan-2-yl)-3-oxo-1-phenylprop-1-enyl] N,N-diethylcarbamodithioate |
InChI |
InChI=1S/C18H19NO2S2/c1-3-19(4-2)18(22)23-17(14-9-6-5-7-10-14)13-15(20)16-11-8-12-21-16/h5-13H,3-4H2,1-2H3/b17-13+ |
Clé InChI |
KJEALDFPZYBTQY-UHFFFAOYSA-N |
SMILES isomérique |
CCN(CC)C(=S)S/C(=C/C(=O)C1=CC=CO1)/C2=CC=CC=C2 |
SMILES |
CCN(CC)C(=S)SC(=CC(=O)C1=CC=CO1)C2=CC=CC=C2 |
SMILES canonique |
CCN(CC)C(=S)SC(=CC(=O)C1=CC=CO1)C2=CC=CC=C2 |
Synonymes |
N,N-diethyl-1-[(E)-3-(2-furyl)-3-oxo-1-phenyl-prop-1-enyl]sulfanyl-met hanethioamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



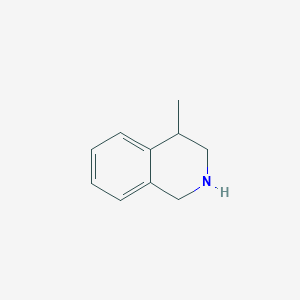
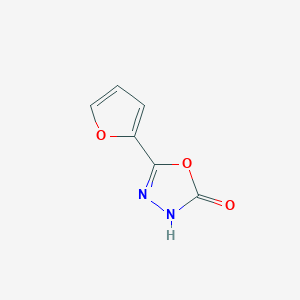
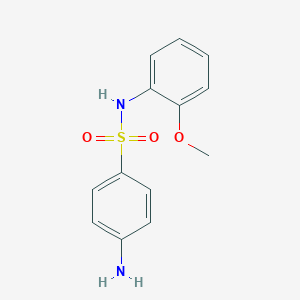

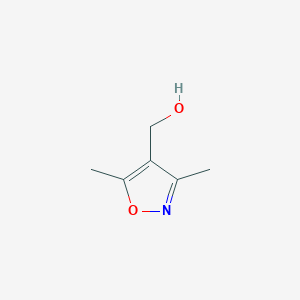
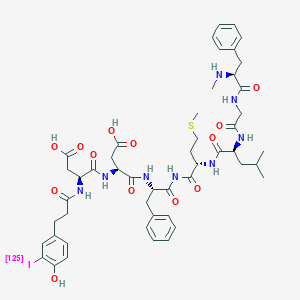
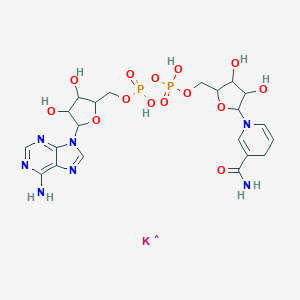
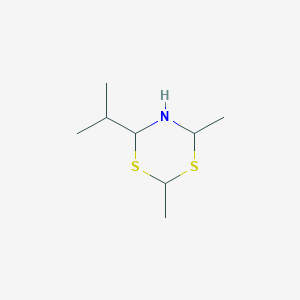
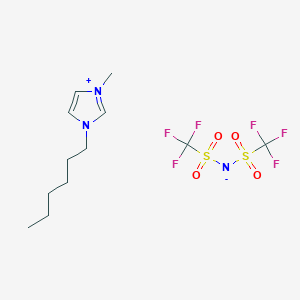
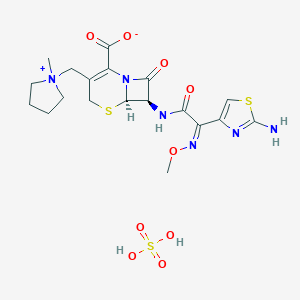
![2-Bromo-1-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)ethanone](/img/structure/B9934.png)
